4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine
Brand Name: Vulcanchem
CAS No.: 1187933-52-3
VCID: VC8393654
InChI: InChI=1S/C11H16N2/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6,12H2,1-2H3
SMILES: CC1(CCNC2=C1C=C(C=C2)N)C
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol

4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine

CAS No.: 1187933-52-3

Cat. No.: VC8393654

Molecular Formula: C11H16N2

Molecular Weight: 176.26 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine - 1187933-52-3

Specification

CAS No. 1187933-52-3
Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
IUPAC Name 4,4-dimethyl-2,3-dihydro-1H-quinolin-6-amine
Standard InChI InChI=1S/C11H16N2/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6,12H2,1-2H3
Standard InChI Key BOBVDWRMAWPZAH-UHFFFAOYSA-N
SMILES CC1(CCNC2=C1C=C(C=C2)N)C
Canonical SMILES CC1(CCNC2=C1C=C(C=C2)N)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine (CAS No. 1965310-01-3) has the molecular formula C₁₁H₁₆N₂, with a molecular weight of 176.26 g/mol for the free base and 249.18 g/mol for its dihydrochloride salt . The compound’s IUPAC name is 4,4-dimethyl-2,3-dihydro-1H-quinolin-6-amine, reflecting its bicyclic structure comprising a benzene ring fused to a partially saturated piperidine ring. Key structural features include:

  • Two methyl groups at the 4-position of the tetrahydroquinoline core.

  • A primary amine group at the 6-position of the aromatic ring.

The dihydrochloride salt form (C₁₁H₁₈Cl₂N₂) enhances solubility for experimental applications .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂ (free base)
Molecular Weight176.26 g/mol (free base)
CAS Number1965310-01-3
SMILESCC1(CCNC2=C1C=C(C=C2)N)C
InChI KeyKINAUINSEBLESV-UHFFFAOYSA-N

Synthesis and Manufacturing

Domino Reaction Strategies

The synthesis of tetrahydroquinoline derivatives often employs domino reactions, which combine multiple steps in a single flask. For 4,4-dimethyl variants, a common approach involves:

  • Reductive cyclization: Starting from nitroaromatic precursors, catalytic hydrogenation reduces nitro groups to amines while simultaneously forming the tetrahydroquinoline ring .

  • Acid-catalyzed ring closures: Protic acids like HCl facilitate cyclization of aminoketone intermediates, yielding the tetrahydroquinoline scaffold .

A notable method from recent literature involves the hydrogenation of 4-nitro-4-methylquinoline derivatives using palladium on carbon (Pd/C), achieving yields exceeding 90% with high diastereoselectivity . The methyl groups at C4 sterically direct hydrogen addition, favoring cis or trans configurations depending on reaction conditions .

Table 2: Comparison of Synthesis Methods

MethodYield (%)SelectivityKey ReagentsReference
Reductive cyclization78–91>98% transH₂, Pd/C
Acid-catalyzed closure65–85ModerateHCl, ethanol

Biological and Pharmacological Activities

Neuroprotective Effects

Tetrahydroquinolines modulate neurotransmitter systems, particularly acetylcholinesterase (AChE) and NMDA receptors. Derivatives with C4 alkyl substituents show improved blood-brain barrier penetration, making them candidates for Alzheimer’s disease therapeutics . In vitro studies on similar compounds report AChE inhibition rates of 60–80% at 10 μM concentrations.

ParameterValueSource
Hazard StatementsH315, H319, H335
Precautionary MeasuresUse PPE, avoid inhalation
First Aid MeasuresRinse skin/eyes with water

Applications and Future Directions

Research Use

This compound is primarily used in drug discovery for:

  • Lead optimization: Modifying the C4 and C6 substituents to enhance pharmacokinetic properties.

  • Library synthesis: Generating diverse tetrahydroquinoline analogs via high-throughput methods .

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